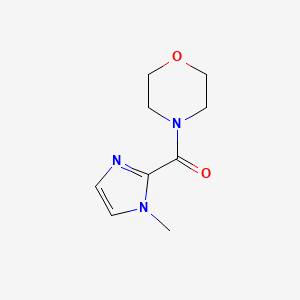

(1-methyl-1H-imidazol-2-yl)(morpholino)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole has been synthesized by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is 111.15 .科学的研究の応用

Immune Response Modifiers and Antitumor Activities

Imiquimod and its analogs, similar in function to imidazoquinolinamines, have been explored for their ability to activate the immune system by inducing cytokines. These compounds do not exhibit inherent antiviral or antiproliferative activity in vitro but stimulate cytokine secretion in vivo, leading to immunoregulatory, antiviral, antiproliferative, and antitumor effects. Imiquimod has shown promise as a topical agent for treating various skin disorders, including genital warts, genital herpes, and basal cell carcinoma, due to its potent immune-modifying properties (T. Syed, 2001).

Enzymatic Degradation of Pollutants

Research on the enzymatic degradation of organic pollutants has highlighted the role of enzymes like laccases and peroxidases in breaking down recalcitrant compounds. Redox mediators have been shown to enhance the efficiency of these enzymes significantly, offering a promising avenue for the remediation of industrial effluents and wastewater (Maroof Husain & Q. Husain, 2007).

Neuroprotective Strategies in CNS Disorders

The kynurenine pathway, involved in tryptophan metabolism, encompasses compounds that act as neurotoxins or neuroprotectants, playing a potential role in neurological disorders. Modulating this pathway to reduce neurotoxic compounds and enhance neuroprotective ones offers a strategic approach to treating diseases like stroke and neurodegenerative disorders (E. Vámos et al., 2009).

Antioxidant Activity and Health Implications

The study of antioxidants and their role in various fields, including food engineering and medicine, has been a focus of considerable interest. Various assays for determining antioxidant activity, such as ORAC and DPPH tests, have been critically reviewed for their applicability, advantages, and limitations (I. Munteanu & C. Apetrei, 2021).

Methanotrophs as a Resource

Methanotrophs, capable of using methane as their sole carbon source, have been researched for their potential in generating value-added products like single-cell protein, biopolymers, and lipids. These bacteria offer a promising route for utilizing methane, an abundant gas, to produce various compounds while sequestering a greenhouse gas, showcasing the potential for environmental and economic benefits (P. Strong et al., 2015).

作用機序

Target of Action

It is known that imidazole derivatives, which mfcd08281826 is a part of, have a broad range of biological activities . They are known to interact with various cellular proteins .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known for their broad range of chemical and biological properties, which could influence their pharmacokinetic profile .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The broad range of biological activities exhibited by imidazole derivatives suggests that their action could potentially be influenced by various environmental factors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1-methylimidazol-2-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-11-3-2-10-8(11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWCLMIDVZEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazol-2-yl)(morpholino)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)

![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)

![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)

![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)

![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)